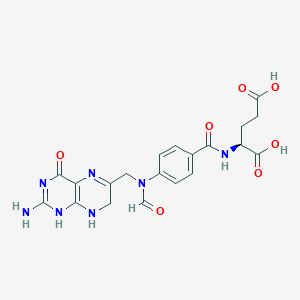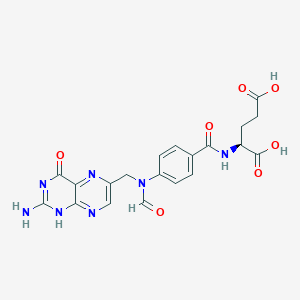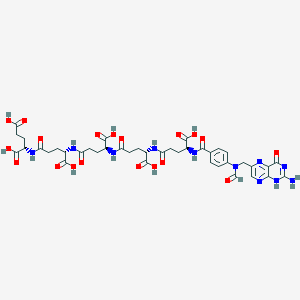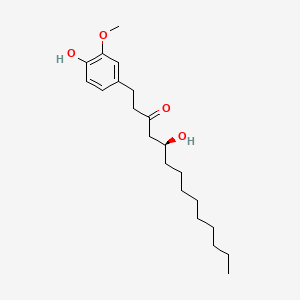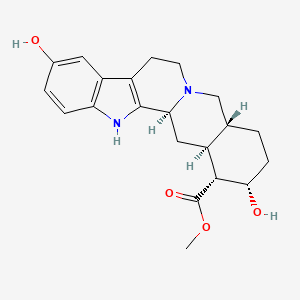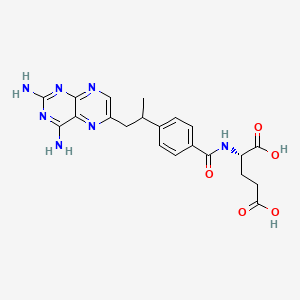
3-(2-bromoacétamido)propanoate de 2,5-dioxopyrrolidin-1-yle
Vue d'ensemble
Description
“2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate” is a chemical compound with the molecular formula C9H11BrN2O5 and a molecular weight of 307.10 . It is also known as "3-(2-Bromoacetamido)propanoic acid NHS ester" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom), an ester group, a bromoacetamido group, and a propanoate group .Chemical Reactions Analysis
The compound is a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere and under -20°C . The boiling point is not specified .Applications De Recherche Scientifique
Recherche sur les anticonvulsivants
Ce composé a été utilisé dans le développement de nouveaux anticonvulsivants. Une étude a révélé que les dérivés hybrides de pyrrolidine-2,5-dione, qui comprennent ce composé, possèdent de puissantes propriétés anticonvulsivantes . L'activité anticonvulsivante la plus puissante a été démontrée pour un composé spécifique, qui a révélé une grande stabilité métabolique sur les microsomes hépatiques humains, une hépatotoxicité négligeable et une inhibition relativement faible des isoformes CYP3A4, CYP2D6 et CYP2C9 du cytochrome P450 .
Gestion de la douleur
Le composé s'est avéré prometteur dans la gestion de la douleur. Il s'est avéré efficace dans le test à la formaline de la douleur tonique, le modèle de douleur induite par la capsaïcine et le modèle de douleur neuropathique induite par l'oxaliplatine (OXPT) chez la souris .
Troubles neurologiques
Le composé est étudié pour son potentiel dans le traitement des troubles neurologiques. L'épilepsie, l'un des troubles neurologiques les plus courants et les plus invalidants, pourrait potentiellement être traitée avec des thérapies développées à partir de ce composé .
Développement de médicaments
Le composé est utilisé dans le développement de nouveaux médicaments. Il a montré un profil d'activité in vivo prometteur et des propriétés de type médicament, ce qui en fait un candidat intéressant pour un développement préclinique plus approfondi .
Études d'interaction protéine-protéine
Le composé est utilisé dans l'élucidation des interactions protéine-protéine (IPP). Il fournit des données complémentaires aux réactifs réactifs aux thiols et ciblant les résidus acides et est utile pour étudier les protéines qui fonctionnent en tant que complexes .
Quantification de la dynamique structurelle
Le composé est utilisé dans la quantification de la dynamique structurelle. Il aide à comprendre les changements de structure des protéines et de leurs complexes au fil du temps .
Ciblage des cibles protéiques « non médicamenteuses »
Le composé est utilisé dans la recherche de cibles protéiques « non médicamenteuses ». Ce sont des protéines difficiles à cibler avec des médicaments traditionnels de petite taille .
Synthèse de composés hybrides
Le composé est utilisé dans la synthèse de nouveaux composés hybrides avec des cycles de pyrrolidine-2,5-dione et de thiophène dans la structure. Ces nouveaux composés sont évalués pour leur potentiel en tant qu'agents anticonvulsivants et antinociceptifs .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate are primary amine groups . These groups are found in various biological molecules, including proteins and peptides, and play a crucial role in numerous biological processes.
Mode of Action
This compound is a heterobifunctional cross-linking reagent . It allows bromoacetylation of primary amine groups, followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate is influenced by environmental factors such as pH and temperature . The compound’s reactivity with primary amine groups occurs within a specific pH range , and its storage conditions suggest sensitivity to temperature . These factors could influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMMKWFUXPMTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403560 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57159-62-3 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimidyl 3-(bromoacetamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




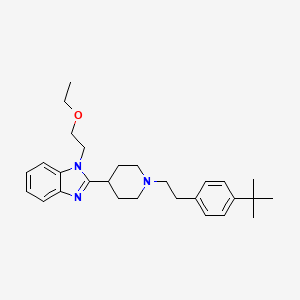

![L-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-](/img/structure/B1664510.png)
